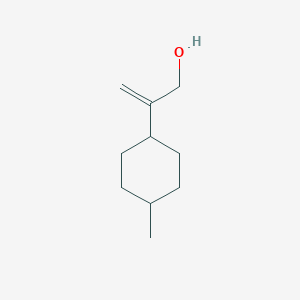
2-(4-Methylcyclohexyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylcyclohexyl)prop-2-en-1-ol, also known as MCHP, is a chemical compound that has been widely studied in the field of organic chemistry. It is a colorless liquid that has a pleasant odor and is used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Aggregation Pheromone in Insects
A significant application of a compound similar to 2-(4-Methylcyclohexyl)prop-2-en-1-ol is found in entomology. Specifically, 1-Methylcyclohex-2-en-1-ol has been identified as an aggregation pheromone in the Douglas-fir beetle. This compound increases arrestment and stridulation in males and enhances the effectiveness of traps for flying beetles, demonstrating its practical use in insect behavior studies and pest management (Libbey, Oehlschlager, & Ryker, 1983).
Photocycloaddition Reactions
Another research application involves photocycloaddition reactions. 2-Acylcyclohex-2-enones, structurally related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol, participate in selective photocycloaddition reactions. These reactions produce diacylcyclobutene derivatives, which are of interest in organic synthesis and chemical research (Ferrer & Margaretha, 2001).
Hydrocarbonylation Processes
2-(4-Methylcyclohexyl)prop-2-en-1-ol-related compounds are also involved in hydrocarbonylation processes. For instance, the hydrocarbonylation of prop-2-ene-1-ol, catalyzed by rhodium triethylphosphine complexes, leads to the production of butane-1,4-diol and 2-methylpropan-1-ol. This process is relevant in the field of catalytic chemistry and material synthesis (Simpson et al., 1996).
Synthesis of Polyhydroxyurethanes
In polymer chemistry, compounds related to 2-(4-Methylcyclohexyl)prop-2-en-1-ol have been used in the synthesis of glycerin carbonate-based intermediates. These intermediates are then employed in the production of polyhydroxyurethanes without isocyanate, highlighting its importance in the development of new polymeric materials (Benyahya et al., 2011).
Eigenschaften
CAS-Nummer |
15714-12-2 |
|---|---|
Produktname |
2-(4-Methylcyclohexyl)prop-2-en-1-ol |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-(4-methylcyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h8,10-11H,2-7H2,1H3 |
InChI-Schlüssel |
RYBQTIMCBUUSQQ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)C(=C)CO |
Kanonische SMILES |
CC1CCC(CC1)C(=C)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




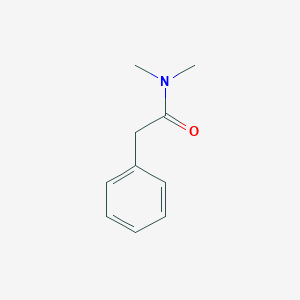
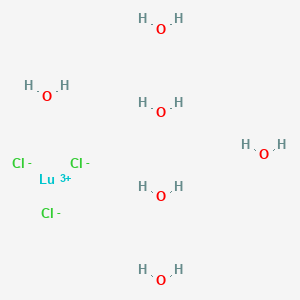


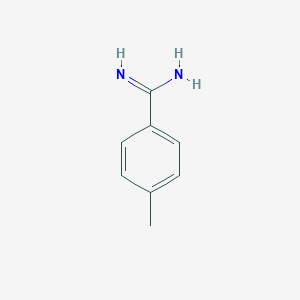
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
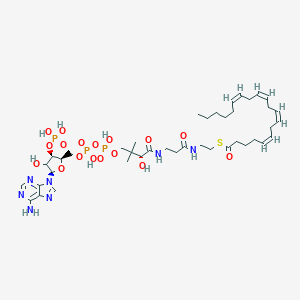

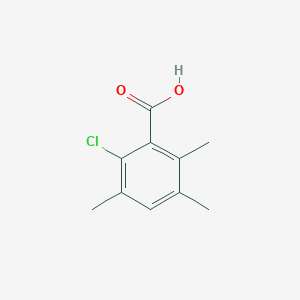
![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)


